2-(1,3-benzodioxol-5-yl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine

Catalog No.
S12046819
CAS No.
M.F
C24H24N2O2
M. Wt
372.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1,3-benzodioxol-5-yl)-N-[(9-ethyl-9H-carbazol-3...

Product Name

2-(1,3-benzodioxol-5-yl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(9-ethylcarbazol-3-yl)methyl]ethanamine

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C24H24N2O2/c1-2-26-21-6-4-3-5-19(21)20-13-18(7-9-22(20)26)15-25-12-11-17-8-10-23-24(14-17)28-16-27-23/h3-10,13-14,25H,2,11-12,15-16H2,1H3

InChI Key

CNLUJCLUKUPZOQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNCCC3=CC4=C(C=C3)OCO4)C5=CC=CC=C51

The compound 2-(1,3-benzodioxol-5-yl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine is a complex organic molecule that integrates three distinct structural motifs: benzodioxole, carbazole, and ethanamine. The presence of these moieties suggests potential applications in medicinal chemistry and materials science. The molecular formula is C30H22N2O3C_{30}H_{22}N_{2}O_{3} with a molecular weight of approximately 458.5 g/mol. This compound's unique structure is characterized by a benzodioxole ring fused with a carbazole system, which is known for its diverse biological activities, including anticancer properties.

The compound undergoes various chemical transformations:

  • Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, resulting in the formation of quinone derivatives.
  • Reduction: Reduction reactions using sodium borohydride can convert the compound into alcohol derivatives.
  • Cross-Coupling Reactions: The synthesis often involves palladium-catalyzed cross-coupling reactions, particularly in the formation of the carbazole moiety.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for modifications that could enhance its biological activity or change its physical properties.

Research indicates that 2-(1,3-benzodioxol-5-yl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine exhibits significant biological activities:

  • Anticancer Properties: Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by targeting microtubules and disrupting cell cycle progression.
  • Enzyme Inhibition: Its structural components may interact with specific enzymes, making it a candidate for further investigation in enzyme inhibition studies.

The biological activity of this compound is largely attributed to the synergistic effects of its constituent moieties, which may enhance its efficacy compared to simpler analogs.

The synthesis of 2-(1,3-benzodioxol-5-yl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine typically involves several steps:

  • Formation of Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to yield 1,3-benzodioxole.
  • Synthesis of Carbazole Derivative: The carbazole component can be synthesized from appropriate precursors via cyclization reactions.
  • Coupling Reaction: The final step involves coupling the benzodioxole-chromene intermediate with 9-ethylcarbazole using palladium-catalyzed cross-coupling techniques.

These multi-step processes illustrate the complexity involved in synthesizing this compound and highlight the need for advanced synthetic strategies in organic chemistry.

The applications of 2-(1,3-benzodioxol-5-yl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine are diverse:

  • Medicinal Chemistry: Its potential as an anticancer agent makes it a subject of interest in drug development.
  • Organic Light Emitting Diodes (OLEDs): Due to its unique electronic properties, it is explored for use in OLED technology.
  • Biological Studies: It is utilized in studies related to enzyme interactions and protein binding.

These applications underscore the compound's relevance across multiple scientific disciplines.

Interaction studies are crucial for understanding how this compound interacts with biological targets:

  • Molecular Targets: Investigations into how it binds to specific proteins or enzymes can reveal its mechanism of action and therapeutic potential.
  • Pharmacodynamics and Pharmacokinetics: Understanding how the compound behaves within biological systems will aid in determining its efficacy and safety profile.

Such studies are essential for advancing this compound from laboratory research to potential clinical applications.

Several compounds share structural similarities with 2-(1,3-benzodioxol-5-yl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine, including:

Compound NameStructural FeaturesBiological Activity
1,3-Benzodioxole DerivativesContains benzodioxole moietyVarious biological activities
Chromene DerivativesChromene core presentAntioxidant and anticancer properties
Carbazole DerivativesCarbazole coreElectronic properties and OLED applications

The uniqueness of 2-(1,3-benzodioxol-5-yl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine lies in its combined structural features that confer a range of biological and electronic properties not typically found in individual benzodioxole, chromene, or carbazole derivatives. This multifaceted nature positions it as a promising candidate for further research and development across various fields.

XLogP3

4.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

372.183778013 g/mol

Monoisotopic Mass

372.183778013 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

Explore Compound Types